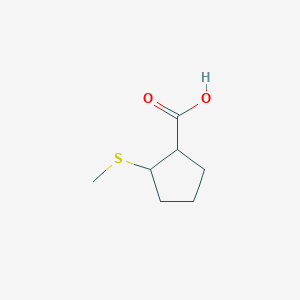

2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWERMNICRWLMSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for this compound. As direct synthesis protocols for this specific molecule are not prevalent in published literature, this document outlines a logical and well-precedented approach based on the Thia-Michael addition. This reaction, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a highly efficient method for carbon-sulfur bond formation.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the reaction parameters.

The proposed synthesis involves a two-step sequence:

-

Preparation of a Michael Acceptor: Synthesis of a suitable precursor, ethyl cyclopent-1-ene-1-carboxylate.

-

Conjugate Addition: The base-catalyzed Thia-Michael addition of methanethiol to the α,β-unsaturated ester, followed by saponification to yield the target carboxylic acid.

This document provides the theoretical foundation and practical guidance necessary to successfully synthesize this compound, with a focus on experimental design, causality, and validation.

Strategic Approach: The Thia-Michael Addition

The core of this synthetic strategy is the nucleophilic conjugate addition of a sulfur-based nucleophile to an electron-deficient alkene, a reaction commonly known as the Michael addition.[2] Specifically, we will employ the Thia-Michael addition, which is a powerful and reliable method for the formation of C-S bonds.[1]

The chosen pathway is advantageous due to its high efficiency, mild reaction conditions, and the ready availability of starting materials. The general reaction is depicted below:

Caption: Proposed two-step synthesis pathway.

Mechanistic Deep Dive

The Thia-Michael addition proceeds via a nucleophilic attack of a thiolate anion on the β-carbon of the α,β-unsaturated carbonyl system. The reaction is typically base-catalyzed, as the base deprotonates the thiol (methanethiol in this case) to form the more potent nucleophile, the thiolate anion.[3]

The mechanism can be broken down into three key steps:

-

Thiolate Formation: A base (e.g., sodium ethoxide) abstracts the acidic proton from methanethiol to generate the methylthiolate anion.

-

Nucleophilic Attack: The methylthiolate anion attacks the electrophilic β-carbon of the ethyl cyclopent-1-ene-1-carboxylate, leading to the formation of a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is protonated by a proton source (typically the conjugate acid of the base or the solvent) to yield the thioether product.

This mechanism is illustrated in the following diagram:

Caption: Base-catalyzed Thia-Michael addition mechanism.

A final saponification (hydrolysis under basic conditions) of the resulting ester is required to obtain the target carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl cyclopent-1-ene-1-carboxylate

This precursor can be synthesized from cyclopentanone through a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate. This is a standard and high-yielding method for creating α,β-unsaturated esters.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Cyclopentanone | 84.12 | 50 | 4.21 g |

| Triethyl phosphonoacetate | 224.16 | 55 | 12.33 g |

| Sodium hydride (60% in oil) | 24.00 (as NaH) | 60 | 2.40 g |

| Tetrahydrofuran (THF), dry | - | - | 150 mL |

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in 100 mL of dry THF in a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

-

Re-cool the mixture to 0 °C and add a solution of cyclopentanone in 50 mL of dry THF dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the mixture, quench by the slow addition of water, and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford ethyl cyclopent-1-ene-1-carboxylate as a colorless oil.

Step 2: Synthesis of this compound

This step involves the conjugate addition of methanethiol followed by ester hydrolysis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl cyclopent-1-ene-1-carboxylate | 140.18 | 30 | 4.21 g |

| Methanethiol (as sodium thiomethoxide) | 48.11 (as CH₃SH) | 33 | ~1.59 g |

| Sodium ethoxide | 68.05 | 33 | 2.25 g |

| Ethanol, absolute | - | - | 100 mL |

| Sodium hydroxide (for hydrolysis) | 40.00 | 60 | 2.40 g |

| Water | - | - | 50 mL |

| Hydrochloric acid (1 M) | - | - | As needed |

Procedure:

-

Thia-Michael Addition:

-

In a flask under an inert atmosphere, dissolve sodium ethoxide in 70 mL of absolute ethanol.

-

Cool the solution to 0 °C and carefully bubble methanethiol gas through the solution until a slight excess has been added (mass increase of ~1.59 g), or use a pre-prepared solution of sodium thiomethoxide.

-

To this solution, add ethyl cyclopent-1-ene-1-carboxylate dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.

-

-

Saponification (Ester Hydrolysis):

-

To the reaction mixture, add a solution of sodium hydroxide in 50 mL of water.

-

Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the ester.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material or neutral byproducts.

-

Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid at 0 °C. A precipitate or oil should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Stereochemical Considerations

The conjugate addition of the methylthiolate to the cyclopentene ring creates two adjacent stereocenters at positions C1 and C2. The reaction can therefore produce a mixture of cis and trans diastereomers.

Caption: Formation of cis and trans diastereomers.

In many cases, the protonation of the enolate intermediate occurs from the less sterically hindered face, which often leads to the thermodynamically more stable trans product as the major isomer. However, the exact diastereomeric ratio can be influenced by several factors, including the solvent, temperature, and the nature of the base and electrophile.[4] Characterization of the product mixture by NMR spectroscopy will be essential to determine the diastereoselectivity of the synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process centered around a Thia-Michael addition. This guide provides a detailed, scientifically-backed framework for this synthesis. The provided protocols are based on well-established and analogous transformations, ensuring a high probability of success. Careful control of reaction conditions and thorough characterization of intermediates and the final product are paramount. This approach exemplifies a rational design of a synthetic route for a novel compound based on fundamental principles of organic chemistry.

References

-

Khiste, S. A., Pakhare, D. S., More, V. S., Chakibanda, G., & Lokhande, M. N. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Available at SSRN 4518774. [Link]

-

López-Alberca, M. P., et al. (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. Molecules, 26(10), 2999. [Link]

-

Ziya, V., & Ismaili, H. (2012). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Journal of the Serbian Chemical Society, 77(11), 1543-1548. [Link]

-

Wynberg, H., & Helder, R. (1975). Addition of aromatic thiols to conjugated cycloalkenones, catalyzed by chiral .beta.-hydroxy amines. A mechanistic study of homogeneous catalytic asymmetric synthesis. Tetrahedron Letters, 16(47), 4057-4060. [Link]

-

Smith, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Coates, C. L., & Toste, F. D. (2011). How does cross-conjugation influence thiol additions to enones? A computational study of thiol trapping by the naturally occurring zerumbone and α-santonin. Organic & Biomolecular Chemistry, 9(1), 143-151. [Link]

-

Nishikori, H., et al. (2020). A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids. Chemical Communications, 56(43), 5824-5827. [Link]

-

Perumal, S., et al. (2007). Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. The Journal of Organic Chemistry, 72(19), 7359-7362. [Link]

-

Nair, V., et al. (2006). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 106(11), 4563-4601. [Link]

Sources

Stereoselective Synthesis of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid: A Technical Guide

Introduction

Substituted cyclopentane rings are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical agents. The precise control of stereochemistry on these five-membered rings is often paramount to achieving the desired therapeutic effect while minimizing off-target activities. This technical guide provides an in-depth exploration of robust and stereoselective synthetic strategies to access a specific chiral building block: 2-(methylsulfanyl)cyclopentane-1-carboxylic acid. This compound, with its vicinal carboxylic acid and methylsulfanyl functionalities, represents a valuable synthon for the elaboration of more complex molecules in drug discovery and development.

This guide is structured to provide not just a series of protocols, but a strategic overview of the chemical logic underpinning the stereoselective synthesis of this target molecule. We will delve into three distinct and powerful approaches: leveraging chiral auxiliaries for diastereoselective ring formation, employing organocatalysis for asymmetric conjugate addition, and utilizing enzymatic resolution for the efficient separation of enantiomers. Each section will detail the theoretical basis of the strategy, present a complete synthetic pathway, and provide exemplary experimental protocols.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The carbon-sulfur bond is a prime candidate for disconnection, leading back to a precursor such as a 2-hydroxy or 2-halocyclopentane-1-carboxylic acid, or an α,β-unsaturated cyclopentene derivative. The stereochemical relationship between the two substituents (cis or trans) will dictate the choice of starting materials and synthetic methodology. This guide will focus on strategies that can potentially access both diastereomers.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable method for inducing stereoselectivity.[1][2][3] The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a key bond-forming reaction, and is subsequently cleaved to reveal the desired enantiomerically enriched product. For our target, an Evans-type oxazolidinone auxiliary can be employed to control the stereoselective alkylation of a cyclopentanone enolate or a conjugate addition to a cyclopentenecarboxylate derivative.

Logical Workflow for Chiral Auxiliary Approach

Caption: Chiral auxiliary-mediated synthesis workflow.

Causality of Stereocontrol

The stereochemical outcome of the conjugate addition is dictated by the chiral auxiliary. The bulky substituent on the oxazolidinone (e.g., benzyl group) effectively shields one face of the enolate, forcing the incoming nucleophile (lithium thiolate) to attack from the less hindered face. This leads to the formation of a single diastereomer. The choice of the (R)- or (S)-enantiomer of the auxiliary determines which enantiomer of the product is obtained.

Experimental Protocol: Chiral Auxiliary-Mediated Michael Addition

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise.

-

Stir the resulting solution for 30 minutes at 0 °C.

-

In a separate flask, cool a solution of cyclopent-1-ene-1-carbonyl chloride (1.1 eq.) in anhydrous THF (0.5 M) to -78 °C.

-

Slowly add the lithium salt of the auxiliary to the acyl chloride solution via cannula.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the N-acyl oxazolidinone.

Step 2: Diastereoselective Conjugate Addition

-

Prepare a solution of lithium thiomethoxide (LiSMe) by adding n-butyllithium (1.1 eq.) to a solution of methanethiol (1.2 eq.) in anhydrous THF (0.5 M) at -78 °C.

-

In a separate flask, dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C.

-

Slowly add the LiSMe solution to the N-acyl oxazolidinone solution.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate, wash with brine, dry over Na2SO4, filter, and concentrate. The crude product can be used in the next step without further purification.

Step 3: Auxiliary Cleavage

-

Dissolve the crude product from the previous step in a 3:1 mixture of THF and water (0.1 M).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide (2.0 eq.).

-

Stir the mixture vigorously at 0 °C for 4 hours.

-

Quench the reaction by adding aqueous Na2SO3.

-

Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Combine the ethyl acetate layers, dry over Na2SO4, filter, and concentrate to yield the target carboxylic acid. Purify by recrystallization or chromatography if necessary.

| Step | Reaction | Reagents & Conditions | Expected Yield | Expected Diastereomeric Ratio (d.r.) |

| 1 | Acylation | n-BuLi, Cyclopent-1-ene-1-carbonyl chloride, THF, -78 °C to rt | 85-95% | N/A |

| 2 | Michael Addition | LiSMe, THF, -78 °C | 90-98% | >95:5 |

| 3 | Cleavage | LiOH, H2O2, THF/H2O, 0 °C | 80-90% | N/A |

Strategy 2: Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for stereoselective synthesis, often providing excellent enantioselectivity under mild conditions.[4] For the synthesis of our target molecule, a chiral amine catalyst, such as a diarylprolinol silyl ether, can be used to catalyze the conjugate addition of a thiol to an α,β-unsaturated ester.

Logical Workflow for Organocatalytic Approach

Caption: Organocatalytic asymmetric Michael addition workflow.

Causality of Stereocontrol

The chiral secondary amine catalyst reacts with the α,β-unsaturated ester to form a transient iminium ion. This activation lowers the LUMO of the Michael acceptor and the chiral environment of the catalyst directs the nucleophilic attack of the thiol to one of the two enantiotopic faces of the double bond. Subsequent hydrolysis of the iminium ion regenerates the catalyst and yields the enantiomerically enriched product.

Experimental Protocol: Organocatalytic Michael Addition

Step 1: Asymmetric Conjugate Addition

-

To a vial charged with a diarylprolinol silyl ether catalyst (10 mol%) and benzoic acid (20 mol%), add the solvent (e.g., toluene, 0.5 M).

-

Add ethyl cyclopent-1-enecarboxylate (1.0 eq.).

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add methanethiol (1.5 eq.) as a solution in the reaction solvent.

-

Stir the reaction mixture for 24-48 hours, monitoring by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the chiral ester.

Step 2: Ester Hydrolysis

-

Dissolve the purified ester (1.0 eq.) in a 1:1 mixture of THF and water (0.2 M).

-

Add lithium hydroxide (2.0 eq.) and stir at room temperature for 12 hours.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract with ethyl acetate, dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to afford the target carboxylic acid.

| Step | Reaction | Reagents & Conditions | Expected Yield | Expected Enantiomeric Excess (e.e.) |

| 1 | Michael Addition | Chiral amine catalyst, Benzoic acid, Toluene, 0 °C | 80-95% | 90-99% |

| 2 | Hydrolysis | LiOH, THF/H2O, rt | >95% | No loss of e.e. |

Strategy 3: Enzymatic Kinetic Resolution

Enzymatic resolutions are highly efficient for separating enantiomers and are often performed under mild, environmentally benign conditions.[5][6] A lipase, such as Candida antarctica lipase B (CALB), can be used to selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the acylated and unreacted enantiomers. A suitable precursor for our target is racemic trans-2-hydroxycyclopentane-1-carboxylic acid methyl ester.

Logical Workflow for Enzymatic Resolution

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asymmetric cyclopentannelation. Chiral auxiliary on the allene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

"2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" chemical properties and structure

Introduction

2-(Methylsulfanyl)cyclopentane-1-carboxylic acid is a sulfur-containing alicyclic carboxylic acid. Its structure, featuring a cyclopentane ring substituted with a carboxylic acid and a methylsulfanyl group at adjacent positions, presents significant opportunities for stereochemical complexity and diverse chemical reactivity. While specific research on this particular molecule is limited, its constituent functional groups are well-studied and play important roles in medicinal chemistry and materials science. Sulfur-containing compounds are prevalent in a wide array of pharmaceuticals, valued for their unique electronic and steric properties that can influence biological activity.[1] Similarly, the cyclopentane scaffold provides a rigid, three-dimensional framework that is often utilized in drug design to orient functional groups in a specific spatial arrangement for optimal target binding.

This technical guide will provide a comprehensive overview of the chemical properties, structure, and potential synthesis of this compound. By drawing upon established principles of organic chemistry and data from structurally related molecules, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this and similar chemical entities.

Chemical Structure and Stereoisomerism

The fundamental structure of this compound consists of a five-membered cyclopentane ring. The molecule is defined by a carboxylic acid group at the C1 position and a methylsulfanyl (-SMe) group at the C2 position. The molecular formula is C₇H₁₂O₂S, with a molecular weight of 160.23 g/mol .[2]

Caption: Stereoisomers of this compound.

Chemical and Physical Properties

| Property | Estimated Value/Information | Basis for Estimation |

| Molecular Formula | C₇H₁₂O₂S | Confirmed from supplier data. [2] |

| Molecular Weight | 160.23 g/mol | Confirmed from supplier data. [2] |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar small-molecule carboxylic acids. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Higher than cyclopentanecarboxylic acid (212 °C) due to increased molecular weight and potential for dipole-dipole interactions from the thioether group. |

| Melting Point | Likely a low-melting solid or oil at room temperature | The related 2-methylcyclopentane-1-carboxylic acid is a liquid or low-melting solid. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water | The carboxylic acid group confers some water solubility, but the cyclopentane ring and methylsulfanyl group increase lipophilicity. |

| pKa | ~4-5 | Similar to other aliphatic carboxylic acids. For comparison, the pKa of thioacetic acid is around 3.4, suggesting the sulfur atom may have a slight acidifying effect compared to a methyl group. |

Proposed Synthesis Protocol: A Michael Addition Approach

While a specific synthesis for this compound has not been detailed in the literature, a plausible and efficient route can be designed based on the Thia-Michael addition. [3][4][5]This reaction involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound.

The proposed two-step synthesis starts with the commercially available methyl 2-oxocyclopentane-1-carboxylate, proceeds through an α,β-unsaturated ester intermediate, followed by the Michael addition of a methyl thiolate, and concludes with the hydrolysis of the ester to the desired carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Methyl cyclopent-1-ene-1-carboxylate

-

Rationale: The initial step is to create the α,β-unsaturated ester, which will serve as the Michael acceptor. This can be achieved through a dehydration reaction of the corresponding β-hydroxy ester, which is formed from the reduction of the starting ketoester.

-

Procedure:

-

To a solution of methyl 2-oxocyclopentane-1-carboxylate (1 equivalent) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of acetic acid until the effervescence ceases.

-

Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 2-hydroxycyclopentane-1-carboxylate.

-

Dissolve the crude alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash chromatography to obtain methyl cyclopent-1-ene-1-carboxylate.

-

Step 2: Thia-Michael Addition

-

Rationale: This is the key step where the methylsulfanyl group is introduced. Sodium thiomethoxide is a strong nucleophile that will readily add to the β-position of the α,β-unsaturated ester. [6]2. Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve methyl cyclopent-1-ene-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium thiomethoxide (1.1 equivalents) in methanol dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude methyl 2-(methylsulfanyl)cyclopentane-1-carboxylate.

-

Step 3: Saponification to the Carboxylic Acid

-

Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base.

-

Procedure:

-

Dissolve the crude methyl 2-(methylsulfanyl)cyclopentane-1-carboxylate in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (or sodium hydroxide) (2-3 equivalents) and stir the mixture at room temperature overnight.

-

Remove the methanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | Singlet (broad) | The chemical shift is concentration and solvent-dependent. [7] |

| H1 (methine) | 2.5 - 3.0 | Multiplet | Deshielded by the adjacent carboxylic acid group. |

| H2 (methine) | 2.8 - 3.3 | Multiplet | Deshielded by the adjacent methylsulfanyl group. |

| -SCH₃ | 2.0 - 2.3 | Singlet | A characteristic sharp singlet for the methyl group attached to sulfur. |

| Cyclopentane -CH₂- | 1.5 - 2.2 | Multiplets | Complex overlapping signals for the remaining 6 protons on the cyclopentane ring. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -C OOH | 175 - 185 | The carboxylic acid carbonyl carbon is highly deshielded. |

| C 1 (methine) | 45 - 55 | Attached to the carboxylic acid group. |

| C 2 (methine) | 40 - 50 | Attached to the methylsulfanyl group. |

| -SC H₃ | 15 - 25 | The methyl carbon of the thioether. |

| Cyclopentane -C H₂- | 25 - 40 | The three methylene carbons of the cyclopentane ring will appear in this region. |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic acid) | 3300 - 2500 | Broad | A very broad and characteristic band due to hydrogen bonding. [8] |

| C-H (sp³) | 3000 - 2850 | Medium-Strong | From the cyclopentane ring and methyl group. |

| C=O (Carboxylic acid) | 1760 - 1690 | Strong | A strong, sharp peak for the carbonyl stretch. [8] |

| C-O (Carboxylic acid) | 1320 - 1210 | Strong | |

| C-S | 800 - 600 | Weak-Medium | Often difficult to assign definitively. |

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak [M]⁺ at m/z = 160 would be expected. Common fragmentation patterns would likely involve:

-

Loss of the carboxylic acid group: [M - COOH]⁺ at m/z = 115.

-

Loss of the methylsulfanyl group: [M - SCH₃]⁺ at m/z = 113.

-

Cleavage of the cyclopentane ring: Resulting in a complex pattern of smaller fragments.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for this compound, its structural motifs suggest several areas of potential interest for drug development and research.

-

Enzyme Inhibition: The combination of a carboxylic acid (a common group for interacting with active sites) and a thioether on a rigid scaffold could be explored for the design of enzyme inhibitors.

-

Metabolic Studies: Thioethers can be oxidized in vivo to sulfoxides and sulfones, which can alter the polarity and biological activity of a molecule. This compound could serve as a probe for studying such metabolic pathways.

-

Building Block for Synthesis: The stereoisomers of this compound could be valuable building blocks for the synthesis of more complex molecules, leveraging the distinct spatial orientations of the functional groups.

The incorporation of sulfur is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. Further investigation into the specific properties and activities of this compound is warranted to fully understand its potential.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Sodium thiomethoxide. (n.d.). In LookChem. Retrieved from [Link]

-

Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. [Link]

-

PubChem. (n.d.). 2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 2-Cyclopentene-1-carboxylic acid, methyl ester. [Link]

- Process for the preparation of cyclopentanecarboxylic acid derivatives. (1987).

- Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Biology Interface, 13(6), 441-458.

-

LibreTexts Chemistry. (2024, July 30). 21.3: Nucleophilic Acyl Substitution Reactions. [Link]

- Gennen, P., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4567.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. [Link]

-

SpectraBase. (n.d.). 2-Cyclopentene-1-carboxylic acid, methyl ester. [Link]

-

Khan, S. (2020, March 31). Michael addition example reactions [Video]. YouTube. [Link]

-

AccelaChem. (n.d.). 107323-80-8, 1-chloro-5-methylhexan-2-ol. [Link]

-

Michigan State University. (n.d.). IR Absorption Table. [Link]

-

PubChem. (n.d.). (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

- Zhang, W., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 18(22), 1945-1965.

Sources

- 1. 1339208-93-3|this compound|BLD Pharm [bldpharm.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum [chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Predictive Spectroscopic and Structural Analysis of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral data. By drawing analogies from structurally related compounds and citing established spectroscopic theory, this whitepaper serves as an essential resource for researchers, chemists, and drug development professionals who may synthesize or encounter this compound. It offers a comprehensive interpretation of expected spectral features, detailed experimental protocols for data acquisition, and a foundational basis for the structural verification of this molecule.

Introduction and Structural Framework

This compound is a bifunctional organic molecule incorporating a cyclopentane scaffold, a carboxylic acid, and a methylsulfanyl (thiomethyl) group. The interplay between these functional groups dictates its chemical reactivity, physical properties, and, consequently, its spectroscopic signature. Structural elucidation is the cornerstone of chemical research and development, and a predictive understanding of a molecule's spectral properties is invaluable before embarking on synthesis or analysis.

This guide will dissect the predicted spectroscopic data, providing a rationale for the expected chemical shifts, absorption frequencies, and fragmentation patterns. The analysis assumes the presence of both cis and trans diastereomers, which would exhibit distinct, albeit similar, spectral characteristics, particularly in NMR.

Molecular Structure

The core structure consists of a five-membered aliphatic ring. The substituents at positions 1 and 2 introduce two stereocenters, leading to the possibility of (1R, 2S), (1S, 2R), (1R, 2R), and (1S, 2S) stereoisomers. For the purpose of this predictive analysis, we will consider the general connectivity and highlight potential differences between diastereomers.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below predicts the ¹H and ¹³C NMR spectra, considering the inductive effects of the carboxylic acid and methylsulfanyl groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclopentane ring protons and the potential for diastereomers. The acidic proton of the carboxyl group will be the most downfield signal.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent.[1][2][3] |

| H1 (CH-COOH) | 2.8 - 3.2 | Multiplet (m) | 1H | This proton is alpha to the electron-withdrawing carbonyl group, causing a significant downfield shift from a typical alkane proton. The exact shift for cyclopentanecarboxylic acid is ~2.76 ppm.[4] |

| H2 (CH-S) | 2.9 - 3.3 | Multiplet (m) | 1H | The electronegativity of the sulfur atom deshields this proton, shifting it downfield. Its chemical shift will be similar to H1. |

| -S-CH₃ | 2.0 - 2.3 | Singlet (s) | 3H | Protons of a methyl group attached to a sulfur atom typically appear in this region. The singlet multiplicity is due to the absence of adjacent protons. |

| H3, H4, H5 (Ring -CH₂-) | 1.5 - 2.1 | Multiplets (m) | 6H | These methylene protons on the cyclopentane ring will appear as complex, overlapping multiplets in the typical aliphatic region.[5] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon of the carboxylic acid will be the most deshielded carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Carboxylic Acid) | 175 - 185 | The carbonyl carbon of a saturated carboxylic acid is highly deshielded and appears in this characteristic downfield region.[1][2][6] |

| C1 (CH-COOH) | 45 - 55 | This carbon is alpha to the carbonyl group. For cyclopentanecarboxylic acid, this carbon appears around 46 ppm.[7] |

| C2 (CH-S) | 40 - 50 | The carbon atom bonded to sulfur is deshielded, though typically less so than a carbon bonded to oxygen. |

| C3, C5 (Ring -CH₂-) | 30 - 40 | These carbons are beta to the substituents and will be shifted slightly downfield from a standard cyclopentane. |

| C4 (Ring -CH₂-) | 25 - 30 | This carbon is gamma to the substituents and is expected to be the most shielded of the ring carbons, similar to the C3/C4 carbons in cyclopentanecarboxylic acid which appear at ~26 ppm.[7] |

| -S-CH₃ | 15 - 25 | The methyl carbon attached to the sulfur atom will appear in the upfield aliphatic region. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is instrumental for identifying key functional groups. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity & Shape | Justification |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | This exceptionally broad band is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and is caused by the O-H stretching vibration.[1][8][9][10] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium, Sharp | These absorptions arise from the C-H bonds of the cyclopentane ring and the methyl group. They will be superimposed on the broad O-H stretch.[9] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | This intense absorption is due to the carbonyl stretch of the hydrogen-bonded carboxylic acid. A non-hydrogen-bonded (monomeric) form would appear at a higher frequency (~1760 cm⁻¹).[1][11][12] |

| C-O Stretch | 1210 - 1320 | Medium | This band corresponds to the stretching vibration of the C-O single bond within the carboxylic acid functional group.[9] |

| O-H Bend | 910 - 950 | Medium, Broad | The out-of-plane bending of the O-H group in the carboxylic acid dimer gives rise to this characteristic broad absorption.[9] |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is assumed for this predictive analysis.

Molecular Ion (M⁺): The molecular formula is C₇H₁₂O₂S, giving a molecular weight of 160.23 g/mol . The molecular ion peak at m/z = 160 is expected, though it may be of low intensity for an aliphatic carboxylic acid.[13][14]

Predicted Fragmentation Pathways

The primary fragmentation of carboxylic acids involves the loss of functional groups and characteristic rearrangements.

Caption: Predicted major fragmentation pathways in EI-MS.

Key Predicted Fragments:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 143 | [M - •OH]⁺ | Alpha cleavage with loss of the hydroxyl radical from the carboxylic acid group.[13][14] |

| 115 | [M - •COOH]⁺ | Alpha cleavage with loss of the entire carboxyl group as a radical. This is often a significant peak.[13][14] |

| 113 | [M - •SCH₃]⁺ | Cleavage of the C-S bond to lose the methylsulfanyl radical. |

| 112 | [M - HSCH₃]⁺˙ | Elimination of methanethiol, likely through a rearrangement, to form a cyclopentene carboxylic acid radical cation. |

| 45 | [COOH]⁺ | Fragment corresponding to the carboxyl group. |

Standard Experimental Protocols

For researchers intending to synthesize and characterize this compound, the following standard protocols are recommended for acquiring high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the spectra using the TMS peak at 0 ppm.

FTIR Spectroscopy Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For accurate mass measurement, a high-resolution instrument (e.g., TOF or Orbitrap) is essential.

-

Data Acquisition (EI): Introduce the sample via a direct insertion probe or a GC inlet. Acquire data over a mass range of m/z 40-400.

-

Data Acquisition (ESI): Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to identify [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass data to confirm the elemental composition.

Conclusion

This guide presents a theoretically grounded prediction of the NMR, IR, and MS spectra of this compound. The analysis indicates that the compound possesses distinct spectroscopic features that should allow for its unambiguous identification. The broad O-H and sharp C=O stretches in the IR spectrum are definitive for the carboxylic acid. The ¹H and ¹³C NMR spectra will provide detailed information on the carbon-hydrogen framework, with key signals corresponding to the protons and carbons alpha to the sulfur and carbonyl groups. Finally, mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns involving the loss of the carboxylic acid and methylsulfanyl moieties. These predicted data and standardized protocols provide a robust framework for any future synthesis and structural characterization efforts involving this molecule.

References

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

JoVE. (2024). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Tetrahedron Chemistry Classes. Available at: [Link]

-

JoVE. (2024). Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Schneider, H.-J., Nguyen-Ba, N., & Thomas, F. (1982). Force field and 13C-NMR investigations of substituted cyclopentanes. Tetrahedron. Available at: [Link]

-

LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Available at: [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]

-

YouTube. (2024). Mass Spectrometry of Cycloalkanes. Available at: [Link]

-

Perlin, A. S., et al. (1975). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Canadian Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Available at: [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

SpectraBase. (n.d.). Cyclopentane carboxylic acid hydrazide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of cyclopentanone interacted with 90 fs laser.... Available at: [Link]

-

University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

-

Modgraph Consultants Ltd. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Available at: [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Available at: [Link]

-

YouTube. (2024). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. TETRAHEDRON CHEMISTRY CLASSES. Available at: [Link]

-

PubChem. (n.d.). Cyclopentanecarboxylic acid. Available at: [Link]

-

SpectraBase. (n.d.). Cyclopentane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

SpectraBase. (n.d.). 2-Cyclopentene-1-carboxylic acid, methyl ester. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR [m.chemicalbook.com]

- 5. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. GCMS Section 6.12 [people.whitman.edu]

- 14. youtube.com [youtube.com]

"2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" CAS number and molecular formula

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid, a bifunctional molecule incorporating both a thioether and a carboxylic acid moiety on a cyclopentyl scaffold. While specific literature on this exact compound is limited, this document extrapolates from well-established principles of organic chemistry and spectroscopy to provide a robust theoretical and practical framework. This guide will cover its chemical identity, a plausible synthetic pathway, detailed predictive analysis of its spectroscopic characteristics, potential applications in medicinal chemistry and materials science, and essential safety and handling protocols. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and utilization of this and structurally related molecules.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a saturated five-membered ring. The carboxylic acid group at position 1 and the methylsulfanyl (thiomethyl) group at position 2 are key functional groups that dictate its chemical behavior and potential utility.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1339208-93-3 | - |

| Molecular Formula | C₇H₁₂O₂S | - |

| Molecular Weight | 160.23 g/mol | - |

| SMILES | CS[C@H]1CCCC[C@H]1C(=O)O | - |

| IUPAC Name | This compound | - |

Note: Stereochemistry is not explicitly defined in the CAS registry; the provided SMILES string depicts a specific stereoisomer for illustrative purposes.

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned through a two-step process starting from a commercially available precursor, 2-oxocyclopentane-1-carbonitrile. This pathway leverages a robust nucleophilic substitution followed by hydrolysis.

Rationale for Synthetic Strategy

The chosen pathway is advantageous due to the accessibility of the starting material and the high-yielding nature of the proposed reactions. The introduction of the thioether moiety via nucleophilic attack of a thiolate is a well-established and reliable transformation.[1] Subsequent hydrolysis of the nitrile to a carboxylic acid is a standard procedure that can be achieved under either acidic or basic conditions.[2][3][4][5]

Experimental Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol

Step 1: Synthesis of 2-(Methylsulfanyl)cyclopentane-1-carbonitrile

-

To a solution of 2-oxocyclopentane-1-carbonitrile in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium methanethiolate at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylsulfanyl)cyclopentane-1-carbonitrile. Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Suspend the purified 2-(methylsulfanyl)cyclopentane-1-carbonitrile in an aqueous solution of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH).[5]

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as indicated by TLC or LC-MS analysis.

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, acidify the mixture with concentrated HCl until a pH of approximately 2 is reached.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to afford the final product, this compound.

Spectroscopic Characterization (Predictive Analysis)

Due to the absence of published spectra for this specific molecule, this section provides a predictive analysis of the expected spectroscopic signatures based on the known chemical shifts and fragmentation patterns of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentyl ring, the methyl group of the thioether, and the acidic proton of the carboxylic acid.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Acidic protons are highly deshielded and often exchange, leading to broad signals.[6][7] |

| Methine (-CH-COOH) | 2.5 - 3.0 | Multiplet | Alpha to a carbonyl group, leading to deshielding. |

| Methine (-CH-SMe) | 2.8 - 3.3 | Multiplet | Alpha to a sulfur atom, causing a downfield shift. |

| Methyl (-SCH₃) | 2.0 - 2.5 | Singlet | Protons on a carbon adjacent to a sulfur atom. |

| Cyclopentyl (-CH₂-) | 1.5 - 2.2 | Multiplets | Diastereotopic protons of the cyclopentyl ring will exhibit complex splitting patterns.[8] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (-COOH) | 170 - 185 | Characteristic chemical shift for carboxylic acid carbonyl carbons.[9][10][11][12][13] |

| Methine (-CH-COOH) | 45 - 55 | Carbon alpha to a carbonyl group. |

| Methine (-CH-SMe) | 40 - 50 | Carbon attached to a sulfur atom. |

| Cyclopentyl (-CH₂-) | 25 - 40 | Saturated carbons in a five-membered ring. |

| Methyl (-SCH₃) | 15 - 25 | Carbon of the methyl group attached to sulfur. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the C-H bonds.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[14][15][16][17][18] |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong | Aliphatic C-H stretching vibrations. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch of a saturated carboxylic acid. |

| C-O Stretch | 1210 - 1320 | Strong | Stretching vibration of the C-O single bond in the carboxylic acid. |

| C-S Stretch | 600 - 800 | Weak to Medium | Characteristic absorption for thioethers. |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the parent molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Justification |

| 160 | [C₇H₁₂O₂S]⁺ | Molecular ion peak (M⁺). |

| 113 | [M - SCH₃]⁺ | Loss of the methylsulfanyl radical. |

| 115 | [M - COOH]⁺ | Loss of the carboxylic acid radical. |

| 73 | [C₃H₅S]⁺ | Cleavage of the cyclopentyl ring. |

| 45 | [COOH]⁺ | Carboxylic acid fragment. |

The fragmentation of thioethers can also proceed through rearrangement pathways, potentially leading to more complex spectra.[19][20][21] Carboxylic acids are known to undergo McLafferty rearrangement if a gamma-hydrogen is available.[22][23][24]

Potential Applications

Organosulfur compounds are prevalent in medicinal chemistry and materials science due to their unique physicochemical properties.[25][26][27]

Drug Discovery and Development

-

Enzyme Inhibition: The thioether moiety can interact with biological targets through hydrophobic and sulfur-specific interactions. Thioether-containing molecules have been explored as inhibitors for a variety of enzymes.[28]

-

Bioisosterism: The thioether group can act as a bioisostere for other functional groups, such as an ether or a methylene group, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

-

Antioxidant Properties: Some organosulfur compounds exhibit antioxidant activity, which could be beneficial in disease states associated with oxidative stress.[29]

-

Antimicrobial and Anticancer Agents: A wide range of organosulfur compounds have demonstrated antimicrobial and anticancer properties.[28][30][31] The combination of a thioether and a carboxylic acid could lead to novel compounds with interesting biological profiles.

Caption: Potential application areas for the title compound.

Materials Science

-

Polymer Chemistry: The carboxylic acid functionality allows for the incorporation of this molecule into polyesters and polyamides, while the thioether group can impart specific properties to the resulting polymer.

-

Oxidation-Responsive Materials: Thioethers can be oxidized to sulfoxides and sulfones, leading to a significant change in polarity. This property can be exploited in the design of "smart" materials that respond to oxidative stimuli.[32]

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling organosulfur compounds should be strictly followed.

-

Odor: Many low molecular weight organosulfur compounds, particularly thiols and some thioethers, have strong, unpleasant odors and are detectable by the human nose at very low concentrations.[33][34]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[35]

-

Inhalation: Avoid inhaling vapors or dust. Acute inhalation of some mercaptans can cause respiratory irritation.[35]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Given that thiols are often used as odorants for natural gas, any unusual sulfurous smells should be investigated promptly to rule out a gas leak.[36][37]

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications by drawing upon foundational principles of organic chemistry. The plausible synthetic route offers a clear path for its preparation, and the predictive spectroscopic analysis provides a benchmark for its identification. The potential applications in drug discovery and materials science highlight the promising future for this and related thioether carboxylic acids. Researchers are encouraged to use this guide as a starting point for their investigations into this versatile molecule, while always adhering to strict safety protocols.

References

-

Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]

-

IR Correlation Table. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE. Retrieved January 20, 2026, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

1H NMR chemical shift ppm table. (n.d.). California State Polytechnic University, Pomona. Retrieved January 20, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Synthetic Applications of Organosulfur Compounds in Drug Design. (2025, October 20). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A guide to 1H NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 20, 2026, from [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved January 20, 2026, from [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 7). YouTube. Retrieved January 20, 2026, from [Link]

-

Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2016, December 6). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

-

Exploring the Pharmacological Potential of Organosulfur Compounds. (n.d.). Frontiers in Pharmacology. Retrieved January 20, 2026, from [Link]

-

Carboxylic acid. (2026, January 17). In Britannica. Retrieved January 20, 2026, from [Link]

-

Sulfur in the Spotlight: Organosulfur Compounds. (n.d.). ChemTalk. Retrieved January 20, 2026, from [Link]

-

Organosulfur chemistry. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved January 20, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]

-

A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 20, 2026, from [Link]

-

Infrared spectroscopy correlation table. (n.d.). chemeurope.com. Retrieved January 20, 2026, from [Link]

-

Synthesis of Sulfides. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

-

Simplified Infrared Correlation Chart. (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [Link]

-

13C NMR chemical shifts. (n.d.). Science and Fun. Retrieved January 20, 2026, from [Link]

-

Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

-

Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Vegetable Organosulfur Compounds and their Health Promoting Effects. (2017, May 1). Current Pharmaceutical Design. Retrieved January 20, 2026, from [Link]

-

Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 20, 2026, from [Link]

-

Proposed mechanism for C a -thioether bond breakage during LC-MS/MS... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

-

Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Representative thioether-containing drugs and bioactive compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of thioethers using various alkyl chlorides a,b. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

1H-NMR chemical shift table. (n.d.). University of Wisconsin-Madison. Retrieved January 20, 2026, from [Link]

-

Thioethers: An Overview. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved January 20, 2026, from [Link]

-

Mass Spectra of Aliphatic Thiols and Sulfides. (n.d.). Analytical Chemistry. Retrieved January 20, 2026, from [Link]

-

Thiols. (2020, June 23). UCL – University College London. Retrieved January 20, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles. Retrieved January 20, 2026, from [Link]

-

Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022, May 16). Molecules. Retrieved January 20, 2026, from [Link]

-

Current to September 2002. (2002, September 1). Government of Alberta. Retrieved January 20, 2026, from [Link]

-

GAS ODORANTS – SAFE HANDLING, HEALTH, AND ENVIRONMENT. (2023, September 15). ASGMT. Retrieved January 20, 2026, from [Link]

-

Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

-

Understanding Mercaptans: Knowledge for Industrial Safety. (2024, August 7). Interscan Corporation. Retrieved January 20, 2026, from [Link]

-

Mercaptan Toxicity. (2023, August 2). StatPearls - NCBI Bookshelf. Retrieved January 20, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. scribd.com [scribd.com]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. science-and-fun.de [science-and-fun.de]

- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. researchgate.net [researchgate.net]

- 20. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 23. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Sulfur in the Spotlight: Organosulfur Compounds | ChemTalk [chemistrytalk.org]

- 27. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benthamdirect.com [benthamdirect.com]

- 31. researchgate.net [researchgate.net]

- 32. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ucl.ac.uk [ucl.ac.uk]

- 34. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]

- 35. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. open.alberta.ca [open.alberta.ca]

- 37. asgmt.com [asgmt.com]

The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Sulfur-Containing Cyclopentane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring, a ubiquitous scaffold in nature and medicine, offers a unique conformational landscape that continues to be exploited in the design of novel therapeutics. Its incorporation into drug candidates can significantly influence molecular rigidity, metabolic stability, and receptor binding affinity. When this carbocyclic core is functionalized with sulfur-containing moieties, a synergistic enhancement of biological activity is often observed. Sulfur's diverse oxidation states and its capacity to form a variety of functional groups contribute to a wide range of pharmacological effects. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of sulfur-containing cyclopentane derivatives, with a focus on their potential as anticancer, antiviral, and anti-inflammatory agents. We will delve into the causality behind experimental designs, provide detailed protocols for key biological assays, and visualize complex signaling pathways to offer a comprehensive resource for the drug discovery and development community.

The Cyclopentane Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered carbocyclic ring of cyclopentane is a cornerstone in the architecture of numerous biologically active molecules, from prostaglandins to steroids.[1] Its non-planar, puckered "envelope" conformation provides a three-dimensional framework that can effectively occupy the hydrophobic pockets of enzymes and receptors.[1] In drug design, the cyclopentane motif is often utilized as a bioisostere for furanose rings in nucleoside analogs, a modification that can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The synthetic tractability of the cyclopentane core, coupled with modern synthetic methodologies, allows for the stereocontrolled construction of highly substituted and complex derivatives, making it an increasingly attractive scaffold for medicinal chemistry programs.[3]

The Sulfur Advantage: Enhancing Biological Activity

Sulfur-containing compounds are integral to a vast array of biological processes and are found in many approved drugs.[4] The incorporation of sulfur into organic molecules can impart unique physicochemical properties, including the ability to participate in hydrogen bonding, coordinate with metal ions, and undergo redox reactions.[5] These characteristics are often key to the biological activity of sulfur-containing heterocycles and other organosulfur compounds, which have demonstrated a broad spectrum of therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6]

Key Biological Activities of Sulfur-Containing Cyclopentane Derivatives

The fusion of a cyclopentane ring with a sulfur-containing functional group or heterocycle can lead to potent bioactive molecules. This section will explore the anticancer, antiviral, and anti-inflammatory activities of these derivatives, supported by experimental evidence and mechanistic insights.

Anticancer Activity

Several classes of sulfur-containing cyclopentane derivatives have emerged as promising anticancer agents.

-

Cyclopenta[b]thiophene and Cyclopenta[c]thiophene Derivatives: The synthesis of novel heterocyclic systems based on cyclopenta[b]thiophene has yielded compounds with significant inhibitory activity against human breast carcinoma cell lines (MCF-7).[7][8] Similarly, derivatives of 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one have demonstrated cytotoxicity, particularly against leukemia cell lines.[9] Some of these compounds have advanced to in vivo testing in the National Cancer Institute's (NCI) hollow fiber assay.[9]

-

Sulfur-Containing Carbocyclic Nucleosides: The replacement of the furanose oxygen with sulfur in carbocyclic nucleoside analogs containing a cyclopentane ring has been a fruitful strategy in the development of novel antitumor agents.[10][11] For instance, 5'-sulfamoylated carbocyclic purinyl nucleosides have exhibited potent cytotoxic activity against P388 mouse leukemia cells, with IC50 values in the nanomolar range.[10][12] These compounds were found to inhibit protein biosynthesis and, to a lesser extent, DNA and RNA synthesis in tumor cells.[10] A recently synthesized series of five-membered sulfur-containing heterocyclic nucleosides showed significant antiproliferative activity against HeLa cells, with one compound being more potent than the standard-of-care cisplatin.[13]

Mechanism of Anticancer Action:

The anticancer mechanisms of sulfur-containing compounds are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[14] A critical pathway often targeted is the Nuclear Factor-kappa B (NF-κB) signaling pathway . Constitutive activation of NF-κB is observed in many cancers and is linked to the promotion of cell proliferation, prevention of apoptosis, and increased angiogenesis and metastasis.[15][16][17] Sulfur-containing cyclopentane derivatives may exert their anticancer effects by inhibiting the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.